molecular formula C16H22N2O5 B554568 Z-Asn-OtBu CAS No. 25456-85-3

Z-Asn-OtBu

Cat. No. B554568
CAS RN: 25456-85-3
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-LBPRGKRZSA-N
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Description

Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester, is a chemical compound with the empirical formula C16H22N2O5 . It has a molecular weight of 322.36 .


Molecular Structure Analysis

The SMILES string representation of Z-Asn-OtBu is CC(C)(C)OC(=O)C@H=O)NC(=O)OCc1ccccc1 . This representation provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

Z-Asn-OtBu has a molecular weight of 322.36 . The compound is purum grade with an assay of ≥98.0% (TLC) .

Scientific Research Applications

  • Scientific Field: Biochemistry, specifically peptide synthesis .
  • Application Summary: “Z-Asn-OtBu” is used in the synthesis of peptides, which are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
  • Results or Outcomes: In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Safety And Hazards

When handling Z-Asn-OtBu, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Relevant Papers The relevant papers on Z-Asn-OtBu can be found at Sigma-Aldrich . These include MSDS, related peer-reviewed papers, and technical documents .

properties

IUPAC Name

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426753
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Asn-OtBu

CAS RN

25456-85-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25456-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Bihovsky, BL Levinson, RC Loewi… - Journal of medicinal …, 1995 - ACS Publications
Human endothelin-converting enzyme (ECE) is a novel enzyme which cleaves the Trp21-Val22 bond of big endothelin-1 (big ET-1), an essentially inactive 38-amino acid precursor, to …
Number of citations: 45 pubs.acs.org
D Steinke, A Schwarz, C Wandrey, MR Kula - Enzyme and microbial …, 1991 - Elsevier
Carboxypeptidase c partially purified from orange leaves was studied as a catalyst for enzymatic peptide synthesis. Various N-protected ester- and nucleophile compounds were …
Number of citations: 4 www.sciencedirect.com

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